N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
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Description
N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H10F2N4O2S and its molecular weight is 336.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that the compound influences multiple biochemical pathways
Pharmacokinetics
The compound’s physical properties, such as its melting point, boiling point, density, and solubility, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
The compound is reported to be sensitive to air , suggesting that exposure to air could affect its stability and, potentially, its efficacy
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c1-7-18-13(22-20-7)11-6-23-14(19-11)12(21)17-5-8-2-3-9(15)4-10(8)16/h2-4,6H,5H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALPIKPPXFZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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